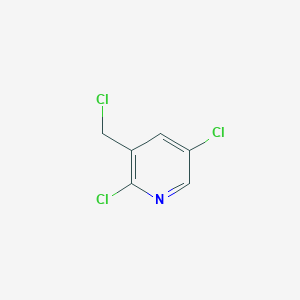

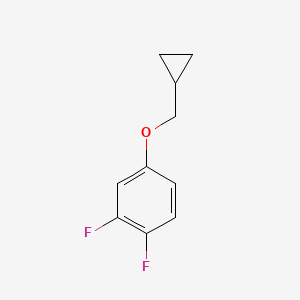

2,5-Dichloro-3-(chloromethyl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

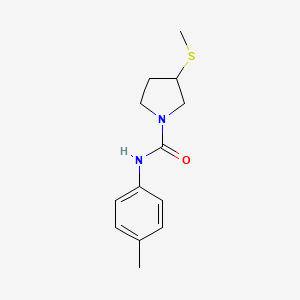

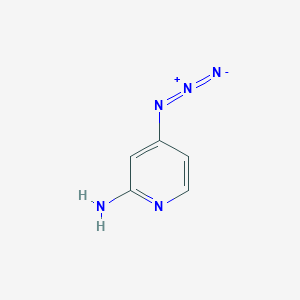

2,5-Dichloro-3-(chloromethyl)pyridine is a chlorinated pyridine derivative. While the provided papers do not directly discuss this compound, they do provide insights into similar chlorinated pyridines and their synthesis, which can be relevant for understanding the properties and potential synthesis routes for 2,5-Dichloro-3-(chloromethyl)pyridine.

Synthesis Analysis

The synthesis of chlorinated pyridine derivatives often involves starting with simpler pyridine compounds and introducing chloro groups through chlorination reactions. For example, the synthesis of 5-(chloromethyl)furo[2,3-b]pyridine, a related compound, was achieved in ten steps starting from commercially available methyl 2-furoate, indicating a complex multi-step process to introduce chloro groups into the pyridine ring . Another synthesis approach for 3,5,6-trichloro-2-pyridinol started with pyridine and involved chlorination, reduction, and hydrolysis steps, achieving a high yield and purity of the desired product . These methods could potentially be adapted for the synthesis of 2,5-Dichloro-3-(chloromethyl)pyridine.

Molecular Structure Analysis

The molecular structure of chlorinated pyridines is characterized by the presence of chloro substituents on the pyridine ring, which can significantly influence the electronic properties of the molecule. For instance, the crystal structures of various chloromethyl-pyridine derivatives have been reported, showing weak hydrogen-bonding interactions and providing detailed information on bond lengths and angles . These structural details are crucial for understanding the reactivity and interaction of these molecules with other chemical species.

Chemical Reactions Analysis

Chlorinated pyridines can undergo a variety of chemical reactions, often serving as intermediates in the synthesis of more complex molecules. For example, chloromethyl-pyridine derivatives have been used to produce methylsulphinyl derivatives and complex with metals such as copper(II) . The presence of chloro groups can make the pyridine ring more reactive towards nucleophilic substitution reactions, which is a key consideration in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated pyridines are influenced by the presence and position of chloro substituents. These properties include melting points, boiling points, solubility, and reactivity. For example, the synthesis of 2-chloromethyl-4-methoxy-3,5-dimethylpyridine was achieved under mild conditions, and the structure was confirmed by spectroscopic methods, indicating the importance of careful control of reaction conditions to obtain the desired product with the correct physical and chemical properties . The review of the synthesis of 2,3-dichloro-5-trifluoromethyl pyridine also highlights the significance of the chloro and fluorine substituents in determining the reactivity and usefulness of these compounds in applications such as pesticide development .

Wissenschaftliche Forschungsanwendungen

Synthesis of Pesticide Precursors and Fluorinated Compounds

Lu Xin-xin (2006) discussed the synthesis of 2,3-Dichloro-5-trifluoromethyl pyridine, a related pyridine derivative, emphasizing its importance in the production of pesticides. This highlights the role of chlorinated pyridines in synthesizing agriculturally significant compounds Lu Xin-xin, 2006.

Advancements in Organic Synthesis

Research by E. Marzi, A. Bigi, and M. Schlosser (2001) on the selective functionalization of dichloropyridines, including 2,5-dichloropyridines, showcases the strategic manipulation of these compounds to achieve site-selective reactions, crucial for developing complex organic molecules E. Marzi, A. Bigi, M. Schlosser, 2001.

Coordination Chemistry and Ligand Design

Studies on the syntheses and crystal structures of chloromethyl-pyridine derivatives (Sen Ma et al., 2018) explore their application in crafting metal-organic frameworks (MOFs) and coordinating complexes, which are of interest for their magnetic, catalytic, and structural properties Sen Ma et al., 2018.

Catalysis and Material Science

The work by M. F. Almassio, Myrian N. Sarimbalis, and R. Garay (2005) on improved synthesis of bis(chloromethyl)arene monomers, including 2,5-bis(chloromethyl) pyridine, underlines the importance of these compounds in developing materials with enhanced properties M. F. Almassio, Myrian N. Sarimbalis, R. Garay, 2005.

Novel Organic Molecules with Potential Biological Applications

The creation of dual fluorescent and magnetic probes as reported by R. Ziessel and C. Stroh (2003) demonstrates the innovative use of pyridine derivatives, including chloromethyl pyridines, in bioimaging and diagnostic applications R. Ziessel, C. Stroh, 2003.

Eigenschaften

IUPAC Name |

2,5-dichloro-3-(chloromethyl)pyridine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4Cl3N/c7-2-4-1-5(8)3-10-6(4)9/h1,3H,2H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODXNCONDDGYVIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC(=C1CCl)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4Cl3N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,5-Dichloro-3-(chloromethyl)pyridine | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![9-Cyclohexyl-3-hexyl-1-methyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2537851.png)

![3-(4-chlorobenzyl)-6-((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2537858.png)

![(1R,5S)-N-(4-chlorobenzyl)-3-(2,5-dioxopyrrolidin-1-yl)-8-azabicyclo[3.2.1]octane-8-carboxamide](/img/structure/B2537866.png)

![3-(2-Fluoro-4-methoxyphenyl)bicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2537869.png)

![1-(2-ethoxyphenyl)-4-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-1H-1,2,3-triazol-5-amine](/img/structure/B2537871.png)